molecular formula C15H23NO7S2 B6974007 N-[2-(2-hydroxyethoxy)-5-methylsulfonylphenyl]-1-(oxan-2-yl)methanesulfonamide

N-[2-(2-hydroxyethoxy)-5-methylsulfonylphenyl]-1-(oxan-2-yl)methanesulfonamide

Cat. No.: B6974007
M. Wt: 393.5 g/mol
InChI Key: XKFOESWIAUZFGW-UHFFFAOYSA-N
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Description

N-[2-(2-hydroxyethoxy)-5-methylsulfonylphenyl]-1-(oxan-2-yl)methanesulfonamide is a useful research compound. Its molecular formula is C15H23NO7S2 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-[2-(2-hydroxyethoxy)-5-methylsulfonylphenyl]-1-(oxan-2-yl)methanesulfonamide typically involves multi-step organic synthesis techniques. Starting from 2-hydroxyethoxybenzenes, the first step involves sulfonylation to introduce the methylsulfonyl group at the 5-position. This step is followed by the attachment of the oxan-2-yl group through a nucleophilic substitution reaction with the methanesulfonamide component. Key reaction conditions include controlled temperatures, the presence of a suitable catalyst (e.g., Lewis acids), and optimized reaction times to ensure high yields.

Industrial production methods: On an industrial scale, the production process is scaled up using continuous flow reactors to achieve efficient and consistent production rates. The implementation of advanced purification techniques like recrystallization and chromatography ensures the purity of the final product.

Chemical Reactions Analysis

Types of reactions: N-[2-(2-hydroxyethoxy)-5-methylsulfonylphenyl]-1-(oxan-2-yl)methanesulfonamide undergoes several types of chemical reactions, including:

  • Oxidation reactions, where the sulfonyl group can be further oxidized to sulfone derivatives.

  • Reduction reactions, potentially reducing the sulfonamide group under specific conditions to amines.

  • Substitution reactions, particularly nucleophilic substitutions, due to the presence of functional groups that act as leaving groups.

Common reagents and conditions: Common reagents involved in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or alcohols). Reaction conditions such as temperature, pH, and solvents are meticulously controlled to drive the reactions toward the desired products.

Major products formed: The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone compounds, while reduction reactions may lead to the formation of amines or other reduced derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-[2-(2-hydroxyethoxy)-5-methylsulfonylphenyl]-1-(oxan-2-yl)methanesulfonamide serves as a key intermediate in the synthesis of various other complex molecules. Its reactivity and functional group tolerance make it an invaluable building block in organic synthesis.

Biology: In biological research, this compound is explored for its potential as a pharmacophore. Its unique molecular structure allows for interactions with specific biological targets, aiding in the study of enzyme inhibitors and receptor modulators.

Medicine: In medicine, the compound's bioactive properties are investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial agents. Its ability to interact with specific enzymes and proteins provides a foundation for developing new drugs.

Industry: Industrially, this compound is used in the formulation of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action: The mechanism by which this compound exerts its effects involves interactions with molecular targets like enzymes, receptors, and proteins. The sulfonyl and hydroxyethoxy groups facilitate binding interactions, leading to modulation of biological pathways. These interactions can result in inhibition or activation of specific biochemical processes, underpinning its diverse applications in science and medicine.

Comparison with Similar Compounds

Unique features: Compared to other similar compounds, N-[2-(2-hydroxyethoxy)-5-methylsulfonylphenyl]-1-(oxan-2-yl)methanesulfonamide stands out due to its combination of functional groups that provide both stability and reactivity. This makes it a versatile compound in both research and industrial applications.

Similar compounds: Similar compounds include other sulfonylphenyl derivatives and oxan-2-yl substituted sulfonamides. the unique structural features of this compound set it apart in terms of reactivity and application potential.

The uniqueness of this compound lies in its structural versatility, making it a compound of significant interest across multiple fields.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-5-methylsulfonylphenyl]-1-(oxan-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO7S2/c1-24(18,19)13-5-6-15(23-9-7-17)14(10-13)16-25(20,21)11-12-4-2-3-8-22-12/h5-6,10,12,16-17H,2-4,7-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFOESWIAUZFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)OCCO)NS(=O)(=O)CC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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